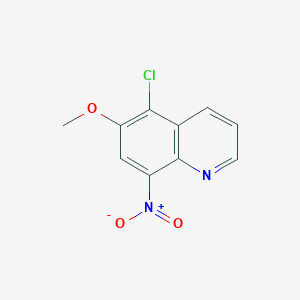

5-Chloro-6-methoxy-8-nitroquinoline

説明

Structure

2D Structure

3D Structure

特性

分子式 |

C10H7ClN2O3 |

|---|---|

分子量 |

238.63 g/mol |

IUPAC名 |

5-chloro-6-methoxy-8-nitroquinoline |

InChI |

InChI=1S/C10H7ClN2O3/c1-16-8-5-7(13(14)15)10-6(9(8)11)3-2-4-12-10/h2-5H,1H3 |

InChIキー |

AUTZYEVNVAMBJZ-UHFFFAOYSA-N |

正規SMILES |

COC1=C(C2=C(C(=C1)[N+](=O)[O-])N=CC=C2)Cl |

製品の起源 |

United States |

Chemical Reactivity and Mechanistic Investigations of 5 Chloro 6 Methoxy 8 Nitroquinoline

Nucleophilic Aromatic Substitution (SNAr) Reactions at the C-5 Chloro Site

The electron-withdrawing nature of the nitro group and the quinoline (B57606) ring system activates the C-5 chloro group towards nucleophilic aromatic substitution (SNAr). This allows for the displacement of the chlorine atom by various nucleophiles.

Displacement Reactions with Oxygen-Containing Nucleophiles (e.g., Phenolates leading to Phenoxyquinolines)

The chloro group at the C-5 position can be substituted by oxygen-containing nucleophiles, such as phenolates. These reactions typically proceed by heating the chloroquinoline with the corresponding phenol (B47542) in the presence of a base. This leads to the formation of 5-phenoxy-6-methoxy-8-nitroquinoline derivatives. The reaction is facilitated by the electron-deficient nature of the quinoline ring, which is further enhanced by the nitro group at the C-8 position.

Halogen Exchange Reactions (e.g., Conversion to 5-Fluoro-6-methoxy-8-nitroquinoline)

Halogen exchange reactions offer a pathway to modify the properties of the quinoline system. While specific examples for 5-Chloro-6-methoxy-8-nitroquinoline are not extensively documented in readily available literature, analogous transformations on similar heterocyclic systems are well-established. For instance, the conversion of a chloro-substituted imidazole (B134444) to a fluoro-substituted one has been demonstrated, suggesting the feasibility of similar reactions on the quinoline core. rsc.org Such a transformation would typically involve reacting the chloroquinoline with a fluoride (B91410) salt, such as potassium fluoride, often in a high-boiling polar aprotic solvent.

Reactivity with Nitrogen and Sulfur Nucleophiles

The electrophilic C-5 position of this compound is also susceptible to attack by nitrogen and sulfur nucleophiles. Reactions with amines, for example, can lead to the formation of 5-amino-6-methoxy-8-nitroquinoline derivatives. Similarly, treatment with sulfur nucleophiles, such as thiols, can yield 5-thioether-6-methoxy-8-nitroquinoline compounds. These reactions are often carried out in the presence of a base to facilitate the nucleophilic attack. The vicarious nucleophilic substitution of hydrogen has also been explored in nitroquinolines, demonstrating the introduction of amino groups at positions other than the one bearing a leaving group. nih.gov

Reduction Chemistry of the Nitro Group at Position 8

The nitro group at the C-8 position is a key functional handle that can be readily transformed into an amino group, providing a gateway to a wide range of further chemical modifications.

Selective Catalytic and Chemical Reduction to Aminoquinolines

The reduction of the nitro group to an amine is a fundamental transformation in organic synthesis. sci-hub.st A variety of methods have been developed for this purpose, including catalytic hydrogenation and chemical reduction.

Catalytic Hydrogenation: This method typically involves the use of a metal catalyst, such as palladium, platinum, or Raney nickel, in the presence of hydrogen gas. google.com It is often a clean and efficient method for nitro group reduction.

Chemical Reduction: A wide array of chemical reducing agents can also be employed. For instance, stannous chloride (SnCl₂) in the presence of a strong acid is a classic method for the reduction of aromatic nitro compounds. nih.gov Another effective system is the use of Co₂(CO)₈-H₂O, which has been shown to selectively reduce nitro groups in the presence of other reducible functional groups like halides. scispace.comkoreascience.kr This method is particularly useful as it is mild and can be applied to a variety of aromatic nitro compounds. scispace.com

The table below summarizes some of the common reduction methods.

| Reagent/Catalyst | Conditions | Product |

| Raney Nickel/Hydrazine Hydrate | Toluene-95% ethanol, reflux | 8-Aminoquinoline (B160924) derivative google.com |

| Stannous Chloride | Mild conditions | Aminoquinoline nih.gov |

| Co₂(CO)₈-H₂O | Dimethoxyethane (DME) | Amino compound scispace.com |

Investigations into Partial Reduction Products and Pathways

The reduction of a nitro group can proceed through several intermediates, including nitroso and hydroxylamino species. While the complete reduction to the amino group is often the desired outcome, under certain conditions, it is possible to isolate these partial reduction products. For example, the use of specific reducing agents or careful control of reaction conditions can favor the formation of the hydroxylaminoquinoline. sigmaaldrich.com

In some biological systems, the reduction of nitroaromatic compounds is initiated by nitroreductases, which catalyze the chemoselective reduction of the nitro group to a hydroxylamino group. nih.gov This intermediate can then undergo further enzymatic transformations. nih.gov While not a synthetic method in the traditional sense, this highlights the stepwise nature of the reduction process.

Chemical Transformations Involving the Methoxy (B1213986) Group at Position 6

The methoxy group (-OCH₃) at the C-6 position is a key functional handle that can undergo several important chemical transformations, most notably demethylation to the corresponding phenol.

Demethylation Reactions:

The cleavage of the methyl-oxygen bond in the methoxy group of quinoline derivatives is a well-established transformation. While specific studies on this compound are not extensively documented, the demethylation of analogous 6-methoxyquinolines provides insight into the expected reactivity. Reagents commonly employed for the demethylation of aryl methyl ethers can be utilized.

For instance, the demethylation of 2,4-dimethoxyquinolines has been achieved to synthesize the alkaloid atanine. nih.gov This suggests that similar methodologies could be applied to this compound. The choice of demethylating agent is crucial and can influence the reaction's success and selectivity.

| Reagent Class | Specific Examples | Expected Product |

| Boron Trihalides | Boron tribromide (BBr₃) | 5-Chloro-8-nitroquinolin-6-ol |

| Aluminum Halides | Aluminum trichloride (B1173362) (AlCl₃) | 5-Chloro-8-nitroquinolin-6-ol |

| Thiolates | Sodium thiomethoxide (NaSMe) | 5-Chloro-8-nitroquinolin-6-ol |

The reaction with boron tribromide would proceed via the formation of a Lewis acid-base adduct between the boron and the methoxy oxygen, followed by nucleophilic attack of the bromide ion on the methyl group. The strong electron-withdrawing nature of the nitro group at the 8-position and the chloro group at the 5-position would likely influence the reaction conditions required for efficient demethylation.

Electrophilic Aromatic Substitution Reactions on the Quinoline Ring System

The quinoline ring system is generally less reactive towards electrophilic aromatic substitution than benzene (B151609) due to the electron-withdrawing effect of the nitrogen atom. In strongly acidic media, the quinoline nitrogen is protonated, further deactivating the ring system.

In the case of this compound, the directing effects of the existing substituents must be considered. The methoxy group at C-6 is an activating, ortho-, para-directing group. The chloro group at C-5 is a deactivating, ortho-, para-directing group. The nitro group at C-8 is a strongly deactivating, meta-directing group.

Given these competing influences, predicting the precise outcome of electrophilic substitution can be complex. However, some general predictions can be made based on established principles of electrophilic aromatic substitution on substituted quinolines.

Nitration:

Further nitration of this compound, if achievable, would be challenging due to the presence of the deactivating nitro group. In general, the nitration of quinoline in a mixture of nitric and sulfuric acids yields a mixture of 5-nitroquinoline (B147367) and 8-nitroquinoline. stackexchange.com For the already substituted this compound, the position of further substitution would be influenced by the existing groups. The powerful deactivating effect of the nitro group at C-8 would likely direct any incoming electrophile to the other ring. The methoxy group at C-6 would activate the C-7 position for electrophilic attack.

Halogenation:

Halogenation reactions, such as bromination, on substituted quinolines have been studied. For example, the bromination of 8-methoxyquinoline (B1362559) has been shown to yield 5-bromo-8-methoxyquinoline. researchgate.net This indicates a preference for substitution at the C-5 position, which is para to the methoxy group. For this compound, the C-7 position is ortho to the methoxy group and would be a likely site for halogenation, although the steric hindrance from the adjacent chloro group and the electronic deactivation by the nitro group would need to be overcome.

| Reaction | Reagents | Potential Product(s) | Rationale |

| Nitration | HNO₃/H₂SO₄ | 7-Nitro-5-chloro-6-methoxy-8-nitroquinoline | The C-7 position is activated by the C-6 methoxy group. |

| Bromination | Br₂/FeBr₃ | 7-Bromo-5-chloro-6-methoxy-8-nitroquinoline | The C-7 position is activated by the C-6 methoxy group. |

Oxidative Transformations Leading to Quinolinequinone Derivatives

The oxidation of methoxy-substituted quinolines can lead to the formation of valuable quinolinequinone derivatives. The electron-donating nature of the methoxy group facilitates oxidative processes.

While specific oxidative studies on this compound are scarce, related transformations provide a basis for predicting its behavior. The oxidation of 6-methylquinoline (B44275) to quinoline-6-carbaldehyde (B1297982) using a TiO₂ photocatalyst has been reported, demonstrating the susceptibility of the quinoline ring system to oxidation. nih.gov

The oxidation of this compound could potentially proceed to form a quinone structure. The presence of the electron-donating methoxy group at C-6 and the potential for the nitro group to be reduced and subsequently oxidized could lead to complex reaction pathways. A plausible transformation would involve the oxidation of the benzene ring of the quinoline nucleus to form a quinone, a reaction often mediated by strong oxidizing agents.

| Oxidizing Agent | Potential Product |

| Cerium(IV) ammonium (B1175870) nitrate (B79036) (CAN) | 5-Chloro-8-nitroquinoline-6,7-dione |

| Fremy's salt (Potassium nitrosodisulfonate) | 5-Chloro-8-nitroquinoline-5,8-dione (less likely due to existing chloro group) |

The formation of a quinone would significantly alter the electronic and biological properties of the molecule.

Studies on the Stability and Rearrangement Pathways under Diverse Chemical Conditions

The stability of this compound is influenced by the chemical environment, including pH and the presence of nucleophiles or electrophiles. The nitro group, in particular, can impart instability under certain reductive conditions.

Stability:

Under typical laboratory conditions, this compound is expected to be a relatively stable solid. However, the presence of the nitro group makes the compound susceptible to reduction. Catalytic hydrogenation or treatment with reducing agents like tin(II) chloride in hydrochloric acid would likely reduce the nitro group to an amino group, forming 8-amino-5-chloro-6-methoxyquinoline.

The stability of the molecule under strongly acidic or basic conditions would depend on the specific conditions. In strong acid, protonation of the quinoline nitrogen would occur. In strong base, nucleophilic attack on the aromatic ring could be possible, although the electron-donating methoxy group would somewhat disfavor this.

Rearrangement Pathways:

While no specific rearrangement reactions for this compound are prominently documented, rearrangements in the quinoline series are known. rsc.org For example, N-acylated-1,2-dihydroquinolines can undergo rearrangement in the presence of organolithium compounds. The specific substitution pattern of this compound might open up unique rearrangement possibilities under specific reaction conditions, though these would require dedicated investigation.

Structural Modifications and Derivatization Strategies for 5 Chloro 6 Methoxy 8 Nitroquinoline Analogues

Design Principles for the Synthesis of Diverse Quinoline (B57606) Derivative Libraries

The synthesis of diverse quinoline derivative libraries is a key strategy in the discovery of new compounds with desired properties. acs.org This approach, often central to drug discovery, involves the systematic combination of different building blocks to generate a large number of structurally related compounds. acs.orgnih.gov

Several key principles guide the design and synthesis of these libraries:

Combinatorial Synthesis: This strategy allows for the rapid generation of a large number of quinoline derivatives. acs.org By using a variety of aldehydes, amines, and olefins in three-component coupling reactions, a vast library of quinolines can be prepared. acs.org Polymer-supported catalysts, such as a polymer-supported scandium catalyst, can be employed to facilitate the synthesis and purification process. acs.org

Multicomponent Reactions: These reactions, where multiple starting materials react in a single step to form a complex product, are highly efficient for creating molecular diversity. acs.org The Grieco reaction, for example, can be used to synthesize diverse 4-phenylthio-1,2,3,4-tetrahydroquinolines, which can then be oxidized and pyrolyzed to yield the corresponding quinolines. acs.org

Scaffold-Based Design: The quinoline core serves as a privileged scaffold that can be decorated with various functional groups. nih.gov This approach allows for the systematic exploration of the chemical space around the quinoline nucleus to identify compounds with improved activity or properties. nih.gov

Strategic Functionalization: The introduction of specific functional groups at various positions on the quinoline ring is a critical design principle. For instance, the Vilsmeier-Haack reaction can be used to generate 2-chloroquinoline-3-carbaldehyde, a versatile intermediate for further derivatization. nih.gov

Classical methods for quinoline synthesis, such as the Skraup, Doebner-von Miller, Friedländer, Pfitzinger, Conrad-Limpach, and Combes syntheses, provide foundational routes to the core structure. nih.goviipseries.org Modern approaches often build upon these, employing transition metals and other catalysts to achieve greater efficiency and diversity. nih.gov

Impact of Substituent Variation on the Reactivity and Structure of the Quinoline Scaffold

The reactivity and structure of the quinoline scaffold are significantly influenced by the nature and position of its substituents. numberanalytics.com The inherent electronic properties of quinoline, characterized by an electron-deficient pyridine (B92270) ring due to the nitrogen atom, can be modulated by the addition of various functional groups. numberanalytics.com

Electronic Effects:

Electron-donating groups (EDGs) , such as methoxy (B1213986) (-OCH3) and methyl (-CH3) groups, increase the electron density of the quinoline ring system. This enhancement can make the molecule more susceptible to electrophilic attack. For example, a methyl group at the 4-position can direct electrophilic substitution to the 5-position. numberanalytics.com

Electron-withdrawing groups (EWGs) , such as nitro (-NO2) and chloro (-Cl) groups, decrease the electron density of the quinoline ring. numberanalytics.com This makes the ring less reactive towards electrophiles but can activate it for nucleophilic substitution reactions. youtube.com The presence of a nitro group, for example, can facilitate nucleophilic attack on the ring.

The Hammett equation has been used to quantitatively assess the transmission of substituent effects in the quinoline nucleus. acs.org Studies on substituted quinolinecarboxylic acids have provided insights into how substituents at various positions influence the pKa values and, by extension, the electronic environment of the ring. acs.org

Steric Effects:

The rigid, fused ring system of quinoline creates a specific steric environment that can influence the approach of reactants. numberanalytics.com The size and position of substituents can hinder or facilitate reactions at nearby positions. For example, bulky substituents at certain positions can direct incoming reagents to less sterically hindered sites. The steric hindrance caused by a hydrogen at C10 in benzo[h]quinoline (B1196314) can affect its protonation and fluorescence properties. rsc.org

Synthesis of Specific Structurally Modified Analogues

Quinoline Derivatives with Alkyl Substituents (e.g., 4-Methyl-5-chloro-6-methoxy-8-nitroquinoline)

The introduction of alkyl groups, such as a methyl group, onto the quinoline scaffold can significantly alter its properties. A notable example is the synthesis of 4-Methyl-5-chloro-6-methoxy-8-nitroquinoline.

One synthetic approach to this compound involves the treatment of a 5-hydroxyquinoline (B119867) precursor with phosphorus oxychloride. prepchem.com The resulting crude product can then be purified by column chromatography or sublimation to yield the desired 4-Methyl-5-chloro-6-methoxy-8-nitroquinoline. prepchem.com

Another method describes the synthesis of 5-chloro-2,6-dimethoxy-4-methyl-8-nitroquinoline (B60514). This process starts with 2,6-dimethoxy-4-methylquinoline, which is then treated with phosphorus pentoxide and sodium nitrate (B79036) in triethyl phosphate (B84403) and cyclohexane (B81311) to introduce the nitro group at the 8-position and the chloro group at the 5-position. tdcommons.org

The synthesis of a related compound, 4-chloro-6-methoxy-2-methyl-3-nitroquinoline, has been achieved from 4-methoxyaniline through a three-step process involving cyclization, nitration, and chlorination. atlantis-press.comatlantis-press.com

The presence of the methyl group can influence the electronic and steric environment of the quinoline ring, potentially impacting its biological activity. For example, in some 8-aminoquinoline (B160924) derivatives, the introduction of a methyl group at the 4-position has been shown to yield active compounds. youtube.com

Exploration of Dihalo- and Polyhalo-Quinoline Frameworks

The synthesis of dihalo- and polyhalo-quinoline frameworks is an area of interest for developing new compounds with potential biological applications. acs.org These modifications can significantly impact the electronic properties and lipophilicity of the quinoline scaffold.

One strategy for creating polyhalogenated quinolines involves a convergent synthesis approach. For example, 2-halo-6,7-dichloro-4-(β-D-ribofuranosyl)quinolines have been synthesized as analogues of antiviral benzimidazole (B57391) nucleosides. acs.org This synthesis utilizes Wittig reactions as key steps to construct the quinoline ring system with multiple halogen substituents. acs.org

The Suzuki-Miyaura cross-coupling reaction is another powerful tool for the synthesis of polysubstituted quinolines. However, in the case of di- and trihaloquinolines, such as 6,8-dibromo-4-chloroquinoline-3-carbaldehyde, the reaction with arylboronic acids can sometimes lack selectivity, leading to mixtures of mono- and disubstituted products. mdpi.com

The introduction of multiple halogen atoms can influence the reactivity of the quinoline ring. For instance, the presence of multiple chloro substituents can affect the course of subsequent reactions.

Diversification via Reduction of the Nitro Group to 8-Aminoquinolines and Subsequent Derivatizations

The reduction of the nitro group at the 8-position of the quinoline ring to an amino group is a crucial transformation that opens up a wide range of possibilities for further derivatization. researchgate.netgoogle.com The resulting 8-aminoquinolines are important intermediates in the synthesis of various functional molecules. researchgate.net

Reduction of the Nitro Group:

Several methods can be employed for the reduction of 8-nitroquinolines to 8-aminoquinolines. A common method involves the use of a reducing agent such as tin and tin(II) chloride in an alcoholic hydrochloric acid solution. google.com Another approach utilizes iron filings in a mixture of di-n-butyl ether and dilute acetic acid. google.com Catalytic hydrogenation using catalysts like Raney nickel is also an effective method. tdcommons.org Additionally, reaction with an ammonium (B1175870) or alkali metal hydrogen sulfide (B99878) in an aqueous aliphatic alcohol solvent has been shown to produce 8-aminoquinolines in high yields. google.com

Derivatization of 8-Aminoquinolines:

The 8-amino group provides a reactive handle for a variety of subsequent chemical modifications:

N-Alkylation: The amino group can be alkylated by reacting the 8-aminoquinoline with a substituted alkyl halide. google.comnih.gov The use of an amine as an acid acceptor, such as triethylamine, can facilitate this reaction and simplify purification. google.com

Amide Bond Formation: The 8-aminoquinoline can be acylated to form amides. For example, it can be reacted with monochloroacetic acid to form 8-methoxyquinoline-5-amino acetic acid. nnpub.org The Chen auxiliary, an 8-aminoquinoline derivative, is used in the synthesis of pyrrolidones through amide bond formation and subsequent palladium-catalyzed intramolecular amination. sigmaaldrich.com

Urea (B33335) Formation: 8-Aminoquinolines can be reacted with isocyanates or their precursors to form urea derivatives. For instance, 8-aminoquinoline-melatonin hybrids have been synthesized by reacting 2,2,2-trichloroethyl quinolin-8-ylcarbamate with 5-methoxytryptamine. nih.gov

Directed C-H Functionalization: The 8-aminoquinoline group can act as a directing group in C-H activation/functionalization reactions. acs.org This allows for the selective introduction of various aryl and heteroaryl groups at specific positions on the quinoline scaffold. acs.org

Cyclization Reactions: 8-Aminoquinolines can be used as starting materials for the synthesis of fused heterocyclic systems. For example, N-substituted 5-nitrosoquinolin-8-amines, derived from 8-aminoquinolines, can be reduced and then cyclized to form imidazo[4,5-f]quinolines. researchgate.net

These derivatization strategies have been employed to synthesize a wide array of 8-aminoquinoline analogues with diverse functionalities and potential applications. rsc.orgnih.gov

Synthesis of Quinolines with Varied Substituents at Position 6 (e.g., 6-Ethoxy, 6-Hydroxy)

Modification of the substituent at the 6-position of the quinoline ring, such as replacing the methoxy group with an ethoxy or hydroxy group, can influence the compound's properties.

Synthesis of 6-Ethoxy Analogues:

The synthesis of 6-ethoxyquinolines can be achieved through variations of standard quinoline synthesis methods. For example, a Skraup reaction using 4-ethoxyaniline as the starting material would be a direct route to introduce the 6-ethoxy group.

Synthesis of 6-Hydroxy Analogues:

The 6-hydroxy functionality can be introduced by several methods. One common approach is the demethylation of a 6-methoxyquinoline (B18371). This can be achieved using reagents like hydrobromic acid or boron tribromide.

Alternatively, a 6-hydroxyquinoline (B46185) can be synthesized directly. For instance, the Skraup synthesis can be performed with p-aminophenol, although the reaction conditions might need to be adjusted to accommodate the free hydroxyl group.

The presence of a hydroxyl group at position 6 can significantly alter the electronic properties of the quinoline ring, making it more electron-rich compared to the methoxy analogue. The hydroxyl group can also participate in hydrogen bonding, which can influence intermolecular interactions and physical properties.

The synthesis of 5-chloro-8-hydroxyquinoline (B194070) has been reported through a Skraup-type cyclization using 4-chloro-2-aminophenol and glycerol (B35011). google.comgoogle.com This highlights a direct route to a hydroxylated quinoline. The Betti reaction has also been employed to synthesize derivatives of 8-hydroxyquinoline (B1678124). rsc.org

Investigation of Other Positionally Isomeric Nitroquinolines (e.g., 4-chloro-6-methoxy-2-methyl-3-nitroquinoline)

The exploration of positional isomers of nitroquinolines is crucial for understanding structure-activity relationships and developing new chemical entities. A notable example is 4-chloro-6-methoxy-2-methyl-3-nitroquinoline, an isomer of the parent compound class. Research has focused on its synthesis, establishing it as a valuable intermediate for more complex molecules, particularly those with potential applications in medicinal chemistry.

Synthesis and Characterization:

The synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline is typically achieved through a three-step process starting from the readily available 4-methoxyaniline. atlantis-press.comatlantis-press.com This synthetic route is valued for its use of inexpensive raw materials, straightforward experimental operations, and mild reaction conditions, making it suitable for larger-scale production with reported yields as high as 85%. atlantis-press.comresearchgate.net The structural confirmation of the final product is typically performed using modern analytical techniques such as 1H NMR and Mass Spectrometry (MS). atlantis-press.comatlantis-press.com

The general synthetic pathway involves:

Cyclization: Reaction of 4-methoxyaniline with ethyl acetoacetate (B1235776) in the presence of polyphosphoric acid to form the initial quinoline ring. atlantis-press.com

Nitration: Introduction of the nitro group onto the quinoline scaffold. atlantis-press.com

Chlorination: Replacement of a hydroxyl group with a chlorine atom using a chlorinating agent like phosphorus oxychloride. atlantis-press.com

This compound serves as a key intermediate in the synthesis of various quinoline-based inhibitors, including those targeting the PI3K/Akt/mTOR signaling pathway, which is implicated in cancer cell proliferation and survival. atlantis-press.comresearchgate.net

Table 1: Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline

| Step | Reaction | Reagents and Conditions |

|---|---|---|

| 1 | Cyclization | Ethyl acetoacetate, polyphosphoric acid, 170 °C, 1 h |

| 2 | Nitrification | Propionic acid, nitric acid, 125 °C, 2 h |

This interactive table summarizes the key steps and conditions for the synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline based on reported literature. atlantis-press.com

Regioselective Synthesis of Highly Functionalized Quinoline Scaffolds

The quinoline core is a privileged scaffold in medicinal chemistry, and the ability to selectively introduce functional groups at specific positions is of paramount importance for drug design and development. nih.gov Regioselective synthesis allows for the precise construction of highly functionalized quinoline derivatives, avoiding the formation of unwanted isomers and improving the efficiency of synthetic routes. nih.govresearchgate.net For nitroquinolines like 5-Chloro-6-methoxy-8-nitroquinoline, the strong electron-withdrawing nature of the nitro group significantly influences the reactivity of the heterocyclic ring, directing nucleophilic and other substitution reactions to specific positions.

Key Strategies for Regioselectivity:

Vicarious Nucleophilic Substitution (VNS) of Hydrogen: This method is a powerful tool for the direct amination and alkylation of electron-deficient aromatic rings, such as nitroquinolines. nih.gov The VNS reaction allows for the introduction of a nucleophile to a position adjacent to the nitro group, a regioselectivity dictated by the electronic properties of the substrate. nih.gov This provides a direct route to functionalized aminoquinolines, which are versatile building blocks for further derivatization. nih.gov

Transition Metal-Catalyzed C-H Functionalization: This modern synthetic strategy offers an atom-economical approach to functionalizing the quinoline scaffold. nih.gov By choosing appropriate catalysts and directing groups, it is possible to achieve site-selective C-H activation and subsequent bond formation (e.g., C-C, C-N, C-O bonds) at various positions on the quinoline ring that might be inaccessible through classical methods. nih.gov

Control of Reaction Conditions: The regioselectivity of many reactions can be finely tuned by modifying the reaction conditions. For instance, in the synthesis of 4-chloro-8-methylquinoline-2(1H)-thione, varying the molar ratio of thiourea (B124793) and the solvent allowed for the selective formation of different products. mdpi.com Similarly, the nitration of quinoline itself can yield a mixture of 5-nitroquinoline (B147367) and 8-nitroquinoline, with the ratio depending on reaction temperature and time. google.com

The development of these regioselective methods is crucial for efficiently accessing a wide diversity of substituted quinoline molecules. researchgate.net These strategies enable chemists to systematically modify the quinoline scaffold, facilitating the exploration of structure-activity relationships and the optimization of lead compounds in drug discovery programs. nih.gov

Computational Chemistry Applications in the Study of 5 Chloro 6 Methoxy 8 Nitroquinoline

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), would be instrumental in elucidating the fundamental electronic and structural properties of 5-Chloro-6-methoxy-8-nitroquinoline.

Geometry Optimization and Conformational Analysis

A crucial first step in the computational study of this compound would be to determine its most stable three-dimensional structure. Geometry optimization calculations using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)) would be performed to locate the minimum energy conformation.

Conformational analysis would be particularly important for the methoxy (B1213986) group, investigating its rotational barrier and preferential orientation relative to the quinoline (B57606) ring. This would involve mapping the potential energy surface as a function of the C-O bond rotation.

Hypothetical Data Table: Optimized Geometrical Parameters of this compound

| Parameter | Bond/Angle | Hypothetical Value |

| Bond Length | C5-Cl | 1.74 Å |

| C6-O | 1.36 Å | |

| C8-N (nitro) | 1.47 Å | |

| N-O (nitro) | 1.22 Å | |

| Bond Angle | Cl-C5-C4 | 119.5° |

| C5-C6-O | 118.0° | |

| C7-C8-N | 121.0° | |

| Dihedral Angle | C7-C6-O-CH3 | ~0° or ~180° |

Electronic Structure and Molecular Orbital (MO) Analysis

Analysis of the electronic structure would provide insights into the reactivity and spectroscopic properties of the molecule. The energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability.

For this compound, the HOMO would likely be localized on the electron-rich methoxy-substituted benzene (B151609) ring, while the LUMO would be expected to be centered on the electron-deficient nitro-substituted pyridine (B92270) ring.

Hypothetical Data Table: Molecular Orbital Properties of this compound

| Property | Hypothetical Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -3.2 eV |

| HOMO-LUMO Gap | 3.3 eV |

Elucidation of Reactivity Descriptors (e.g., Fukui Functions)

Global and local reactivity descriptors derived from DFT, such as chemical potential, hardness, softness, and Fukui functions, would be calculated to predict the reactive behavior of this compound. Fukui functions (f(r)) would be particularly useful in identifying the specific atomic sites most susceptible to nucleophilic, electrophilic, and radical attack.

For this molecule, the nitrogen atom of the nitro group and the carbon atoms in the pyridine ring would likely be identified as electrophilic sites, while the oxygen atom of the methoxy group and certain carbon atoms on the benzene ring would be predicted as nucleophilic centers.

Theoretical Prediction and Correlation of Spectroscopic Parameters (e.g., NMR, IR, UV-Vis)

DFT calculations can accurately predict various spectroscopic parameters. Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C), Infrared (IR) vibrational frequencies, and Ultraviolet-Visible (UV-Vis) electronic transitions would be performed and compared with experimental data if available, to validate the computational model.

Molecular Dynamics (MD) Simulations for Conformational Dynamics and Intermolecular Interactions

While DFT provides a static picture of the molecule, Molecular Dynamics (MD) simulations would be employed to study its dynamic behavior. MD simulations would track the atomic motions of this compound over time, providing insights into its conformational flexibility and how it interacts with its environment, such as solvent molecules or biological macromolecules. These simulations would be particularly valuable for understanding how the molecule might bind to a biological target.

Theoretical Investigations of Reaction Mechanisms and Transition States

Computational chemistry could also be used to explore the potential chemical reactions involving this compound. By mapping the potential energy surface of a reaction, it is possible to identify the transition state structures and calculate the activation energies. This would provide a detailed, atomistic understanding of the reaction mechanism, for instance, in nucleophilic aromatic substitution reactions where the chloro or nitro group could act as a leaving group.

Prediction of Non-Linear Optical (NLO) Properties

Computational chemistry provides powerful tools for predicting the molecular properties of novel compounds, including their non-linear optical (NLO) characteristics. NLO materials are of significant interest for their potential applications in optoelectronic technologies, such as optical switching and signal processing. journaleras.com The NLO response of a molecule is determined by its behavior under a strong electromagnetic field, like that from a laser. Key parameters that quantify this response include the molecular dipole moment (μ), polarizability (α), and the first and second-order hyperpolarizabilities (β and γ, respectively). researchgate.net

For this compound, density functional theory (DFT) calculations can be employed to predict these NLO properties. researchgate.net DFT methods are widely used to investigate the electronic structure and properties of molecules, offering a balance between computational cost and accuracy. journaleras.comresearchgate.net Studies on similar quinoline derivatives, such as 8-hydroxy-5-nitroquinoline and 5-chloro-8-hydroxyquinoline (B194070), have demonstrated that the presence of electron-donating and electron-accepting groups can enhance NLO properties. researchgate.net In this compound, the methoxy group (-OCH₃) acts as an electron donor, while the nitro group (-NO₂) is a strong electron acceptor. This intramolecular charge transfer, facilitated by the quinoline ring system, is a key factor for a significant NLO response. researchgate.net

Calculations for related quinoline compounds have shown that they can possess first hyperpolarizability (β) values many times greater than that of urea (B33335), a standard reference material for NLO studies. researchgate.net The theoretical prediction of these properties for this compound allows for an initial assessment of its potential as an NLO material before undertaking costly and time-consuming synthesis and experimental validation. journaleras.com

Table 1: Computationally Predicted NLO Properties for a Representative Quinoline Derivative (5-(trifluoromethyl)pyridine-2-thiol)

This table shows representative NLO data calculated for a related heterocyclic compound using two different DFT functionals, illustrating the type of data generated in such studies. The values for this compound would be determined through similar computational experiments.

| Parameter | B3LYP/6-311+G(d,p) | HSEH1PBE/6-311+G(d,p) | Unit |

|---|---|---|---|

| Dipole Moment (μ) | 3.2356 | 3.2023 | Debye |

| Mean Polarizability (α) | 14.611 x 10⁻²⁴ | 14.341 x 10⁻²⁴ | esu |

| First Hyperpolarizability (β) | 318.780 x 10⁻³² | 308.932 x 10⁻³² | esu |

Development of Quantitative Structure-Property Relationships (QSPR) in Quinoline Systems

Quantitative Structure-Property Relationship (QSPR) and its counterpart, Quantitative Structure-Activity Relationship (QSAR), are computational methodologies that aim to correlate the chemical structure of compounds with their physical properties or biological activities. nih.govnih.govnih.gov These models are built on the principle that the structure of a molecule dictates its properties and activities. youtube.com In the context of quinoline systems, QSPR/QSAR models are invaluable for predicting the characteristics of new derivatives, thereby guiding synthetic efforts toward compounds with desired attributes and reducing the need for extensive experimental screening. mdpi.combiointerfaceresearch.com

The development of a QSPR/QSAR model involves several key steps:

Data Set Compilation : A diverse set of quinoline derivatives with experimentally measured properties or activities (e.g., antimalarial activity, toxicity, boiling point) is assembled. mdpi.comresearchgate.net

Descriptor Calculation : For each molecule in the set, a large number of numerical values known as molecular descriptors are calculated. These descriptors encode different aspects of the molecular structure, such as constitutional (e.g., molecular weight), topological (e.g., connectivity indices), and quantum-chemical (e.g., HOMO-LUMO energies) features. nih.govresearchgate.net

Model Building and Validation : Statistical or machine learning methods, such as Multiple Linear Regression (MLR), Artificial Neural Networks (ANN), or Support Vector Machines (SVM), are used to build a mathematical equation that links the descriptors to the property of interest. nih.govresearchgate.net The predictive power of the model is rigorously evaluated using internal and external validation techniques to ensure its robustness and reliability. nih.govmdpi.com

For quinoline systems, QSAR models have been successfully developed to predict a wide range of biological activities, including antimalarial efficacy against Plasmodium falciparum, anticancer effects, and antibacterial properties. mdpi.combiointerfaceresearch.com For instance, a recent study on 349 quinoline derivatives developed robust 2D and 3D-QSAR models to predict antiplasmodial activity, which were then experimentally validated. mdpi.comucm.es These models help identify key structural features—such as the type and position of substituents on the quinoline core—that enhance or diminish the desired activity, providing a rational basis for the design of new, more potent therapeutic agents. nih.govmdpi.com

Table 2: Conceptual Framework of a QSPR/QSAR Study for Quinoline Derivatives

This table outlines the essential components and workflow involved in creating a predictive QSPR or QSAR model for a class of compounds like quinoline derivatives.

| Component | Description | Example in Quinoline Systems |

|---|---|---|

| Property/Activity | The dependent variable to be predicted by the model. | Antimalarial activity (IC₅₀), anticancer cytotoxicity, corrosion inhibition efficiency. mdpi.comresearchgate.net |

| Molecular Descriptors | Numerical representations of molecular structure (the independent variables). | Topological descriptors (e.g., connectivity indices), 3D-descriptors (e.g., CoMFA/CoMSIA fields), quantum-chemical descriptors. mdpi.comucm.es |

| Statistical Method | The algorithm used to create the mathematical relationship. | Multiple Linear Regression (MLR), k-Nearest Neighbors (kNN), Gradient Boosting (GB), Artificial Neural Networks (ANN). nih.gov |

| Validation Metrics | Statistical parameters used to assess the model's quality and predictive power. | Coefficient of determination (R²), Cross-validated R² (Q²), Root Mean Squared Error (RMSE). nih.govmdpi.com |

Applications of 5 Chloro 6 Methoxy 8 Nitroquinoline in Specialized Chemical Research

Role as a Key Synthetic Intermediate in the Construction of Complex Organic Molecules

5-Chloro-6-methoxy-8-nitroquinoline is a valuable intermediate in organic synthesis, primarily because its functional groups offer distinct and sequential reaction possibilities. The nitro group can be readily reduced to an amine, which then serves as a handle for a wide array of chemical transformations, such as amide bond formation or the construction of new heterocyclic rings. The chlorine atom, activated by the heterocyclic ring system, is susceptible to nucleophilic aromatic substitution (SNAr), allowing for the introduction of diverse functionalities.

While direct literature on the total synthesis of complex natural products using this compound as the starting material is not extensively documented, its utility can be inferred from the synthetic applications of closely related compounds. For instance, 6-methoxy-8-nitroquinoline (B1580621) is a well-established precursor for the synthesis of 6-methoxy-8-aminoquinoline, a key metabolite of the antimalarial drug primaquine (B1584692). sigmaaldrich.comistl.org Similarly, the synthesis of 5-chloro-8-hydroxyquinoline (B194070) is a critical step in producing functional molecules like herbicide components. google.com

The strategic placement of the chloro, methoxy (B1213986), and nitro groups on the quinoline (B57606) core allows for a programmed sequence of reactions, making it a desirable starting material for multi-step syntheses.

Table 1: Potential Synthetic Transformations of this compound

| Functional Group | Position | Potential Reaction | Reagents/Conditions | Resulting Functionality |

|---|---|---|---|---|

| Nitro Group | C8 | Reduction | SnCl₂, HCl or H₂, Pd/C | Amino Group (-NH₂) |

| Chloro Group | C5 | Nucleophilic Aromatic Substitution (SNAr) | Amines, Alkoxides, Thiols | Substituted Amines, Ethers, Thioethers |

| Methoxy Group | C6 | Ether Cleavage | HBr, BBr₃ | Hydroxyl Group (-OH) |

This table illustrates the chemical versatility of the molecule, allowing chemists to selectively modify specific positions to build molecular complexity.

Utilization as a Scaffold for the Development of New Heterocyclic Systems

A molecular scaffold is a core structure upon which new functional groups and ring systems are built. The quinoline ring is considered a "privileged scaffold" in medicinal chemistry due to its frequent appearance in biologically active compounds. researchgate.net this compound is an excellent candidate for this role, providing a rigid framework with multiple points for diversification.

The development of new heterocyclic systems often involves the annulation (formation of a new ring) onto an existing scaffold. The functional groups of this compound are ideal starting points for such constructions. For example:

From the 8-Amino Derivative: Reduction of the nitro group to an amine (creating 8-amino-5-chloro-6-methoxyquinoline) provides a nucleophilic center. This amine can be reacted with bifunctional electrophiles to construct new rings fused to the C7 and C8 positions of the quinoline core.

Utilizing the 5-Chloro Position: The chlorine atom can be displaced by a nucleophile that is part of another ring system, effectively linking the quinoline scaffold to other heterocyclic structures. Research on related 8-hydroxyquinolines demonstrates their use in creating complex hybrids, such as by linking them to other bioactive molecules like ciprofloxacin. nih.gov

This scaffold-based approach allows for the systematic exploration of chemical space around the quinoline core, leading to the discovery of novel compounds with unique three-dimensional shapes and properties.

Exploration in Materials Science for the Design of Functional Molecules

The unique electronic properties of the quinoline ring system make its derivatives attractive for applications in materials science. While specific studies on this compound as a precursor for dyes or pigments are not prominent, the characteristics of the molecule suggest potential in this area.

Quinoline-based dyes are known, and the final color and properties of such molecules are heavily influenced by the nature and position of substituents. The interplay between the electron-donating methoxy group and the electron-withdrawing nitro group in this compound creates a push-pull system that can influence the molecule's absorption of light, a key characteristic for a dye or pigment.

Furthermore, derivatives of the closely related 8-hydroxyquinoline (B1678124) are known to be used as electron carriers in organic light-emitting diodes (OLEDs). nih.gov The ability of these molecules to coordinate with metal ions and their inherent fluorescence are key to this application. The functional groups on this compound could be modified to tune these electronic and photophysical properties, making it a potential, though currently underexplored, precursor for new functional materials.

Contribution to the Generation of Chemically Diverse Compound Libraries for Research Purposes

Combinatorial chemistry is a powerful technique used in drug discovery to rapidly synthesize a large number of different but structurally related molecules, known as a chemical library. nih.govnumberanalytics.com These libraries are then screened for biological activity to identify new drug leads. This compound is an ideal starting scaffold for generating such a library.

The principle of combinatorial synthesis relies on having a core molecule with multiple reaction sites that can be systematically modified with a set of diverse building blocks. nih.govresearchgate.net

Table 2: Example of a Combinatorial Library from this compound

| Scaffold Modification Step | Reaction Site | Building Blocks (Examples) | Number of Derivatives |

|---|---|---|---|

| Step 1: Nucleophilic Substitution | C5-Cl | A set of 10 different primary amines (R¹-NH₂) | 10 |

| Step 2: Nitro Reduction | C8-NO₂ | Standard reduction (e.g., SnCl₂) | 10 (now with an -NH₂ group) |

| Step 3: Amide Coupling | C8-NH₂ | A set of 10 different carboxylic acids (R²-COOH) | 10 x 10 = 100 |

As shown in the simplified example above, by using just 10 different amines and 10 different carboxylic acids, 100 unique compounds can be generated from the single starting scaffold. This exponential increase in the number of compounds is the hallmark of combinatorial chemistry. istl.org The distinct reactivity of the chloro and nitro groups allows for a directed and high-throughput synthesis, making this compound a valuable asset for creating chemically diverse libraries to screen against various biological targets.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for preparing 5-Chloro-6-methoxy-8-nitroquinoline with high purity?

- Methodological Answer : Synthesis typically involves sequential functionalization of the quinoline core. Begin with chlorination at position 5 using POCl₃ or SOCl₂ under reflux. Methoxy group introduction at position 6 can be achieved via nucleophilic substitution with NaOMe. Nitration at position 8 requires careful control of HNO₃/H₂SO₄ conditions to avoid over-nitration. Purification via column chromatography (silica gel, eluent: DCM/MeOH) or recrystallization (ethanol/water) ensures high purity. Monitor intermediate steps using TLC and confirm final structure via NMR and HRMS .

Q. How can researchers characterize the structural and electronic properties of this compound?

- Methodological Answer : Use X-ray crystallography to resolve substituent positions and intermolecular interactions (e.g., hydrogen bonding) . NMR (¹H/¹³C) identifies electronic environments of substituents: the nitro group at position 8 deshields adjacent protons, while the methoxy group at position 6 shows distinct singlet splitting. IR spectroscopy confirms functional groups (e.g., NO₂ stretch at ~1520 cm⁻¹). UV-Vis spectroscopy reveals π→π* transitions influenced by electron-withdrawing nitro and electron-donating methoxy groups .

Advanced Research Questions

Q. What methodological approaches are recommended to investigate the metal-chelating properties of this compound and their implications in antimicrobial activity?

- Methodological Answer : Conduct UV-Vis titration with transition metals (e.g., Fe³⁺, Cu²⁺) to determine binding stoichiometry and stability constants (log K). Compare chelation efficacy to analogs like 8-hydroxyquinoline . For antimicrobial assays, use standardized MIC (Minimum Inhibitory Concentration) protocols against Gram-positive/negative bacteria. Correlate chelation potency with activity; reduced efficacy in metal-rich media suggests a metal-dependent mechanism .

Q. How can conflicting data regarding the biological activity of nitroquinoline derivatives be systematically addressed in SAR studies?

- Methodological Answer : Design a controlled SAR study varying substituent positions (e.g., 5-Cl vs. 7-I, 6-OCH₃ vs. 6-OH). Use identical assay conditions (e.g., cell lines, incubation time) to isolate substituent effects. Statistical tools like PCA (Principal Component Analysis) can identify structural descriptors (e.g., log P, Hammett σ) driving activity discrepancies. Cross-reference crystallographic data to assess steric/electronic contributions .

Q. What strategies mitigate the formation of toxic byproducts during the synthesis of this compound?

- Methodological Answer : Avoid high-temperature nitration to prevent decomposition into NOₓ and CO . Use inert atmospheres (N₂/Ar) during reactive steps. Incorporate scavengers (e.g., urea for excess HNO₃) and monitor byproduct formation via GC-MS. Proper ventilation and personal protective equipment (PPE) are critical, as per SDS guidelines .

Key Notes for Experimental Design

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。